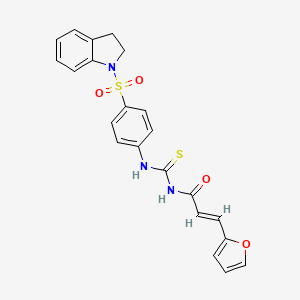

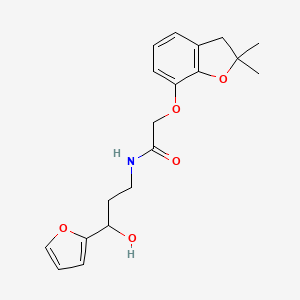

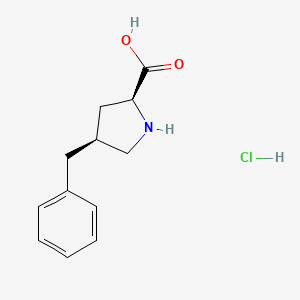

(E)-3-(furan-2-yl)-N-((4-(indolin-1-ylsulfonyl)phenyl)carbamothioyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(furan-2-yl)-N-((4-(indolin-1-ylsulfonyl)phenyl)carbamothioyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various applications. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Aplicaciones Científicas De Investigación

Inhibition of SARS Coronavirus Helicase

A novel chemical compound, closely related to (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, demonstrated significant inhibitory effects on the enzymatic activities of SARS coronavirus helicase, suggesting potential application in developing inhibitors against SARS coronavirus. Through ATP hydrolysis and double-stranded DNA unwinding assays, IC50 values of 2.09 ± 0.30 µM (ATP hydrolysis) and 13.2 ± 0.9 µM (DNA unwinding) were obtained, highlighting its potential in antiviral research without significant cytotoxicity at certain concentrations (Lee et al., 2017).

Dye-Sensitized Solar Cells

The electrical and optical properties of related organic dyes have been theoretically investigated for their applications in dye-sensitized solar cells. The study involved multiscale simulations exploring the effects of different ancillary acceptors on the performance of these dyes, indicating their utility in improving the efficiency of solar energy conversion devices (Zhang et al., 2018).

Polymer Complexes and Cancer Research

Research on polymer complexes incorporating similar structural motifs has shown promising results in cancer research. Spectroscopic studies of supramolecular copper(II) polymeric complexes derived from related sulfa drugs have been conducted, highlighting the potential of these complexes in targeting cancer cells through molecular docking studies (El-Sonbati et al., 2018).

Mitigation of Heat-Induced Contaminants in Food

Research on mitigating acrylamide and furanic compounds, like furan, in heat-treated foods has been reviewed. These compounds, considered possibly carcinogenic, have prompted studies on technological measures to reduce their levels in food products, thus potentially applying the related chemical compounds in food safety interventions (Anese et al., 2013).

Antitumor Activity in Colorectal Cancer Cells

A series of indolylsulfonylcinnamic hydroxamates, with structural similarity, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. One compound, featuring a 7-azaindole core cap, showed potent histone deacetylase inhibitor activity, highlighting its potential as an antitumor agent, particularly against colorectal cancer HCT116 cells (Lee et al., 2014).

Propiedades

IUPAC Name |

(E)-N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S2/c26-21(12-9-18-5-3-15-29-18)24-22(30)23-17-7-10-19(11-8-17)31(27,28)25-14-13-16-4-1-2-6-20(16)25/h1-12,15H,13-14H2,(H2,23,24,26,30)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFWMNWYVRPUMI-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NC(=O)C=CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NC(=O)/C=C/C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-N-((4-(indolin-1-ylsulfonyl)phenyl)carbamothioyl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

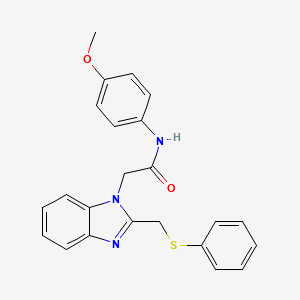

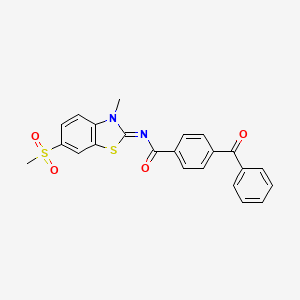

![(3Z)-1-benzyl-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714798.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2714804.png)

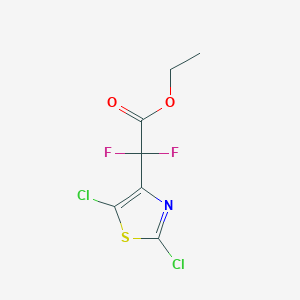

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2714811.png)

![5-bromo-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2714816.png)

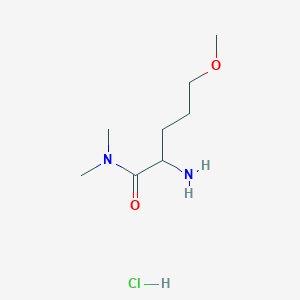

![Ethyl ({2-[(1,3-Benzothiazol-2-Ylcarbonyl)amino]thiophen-3-Yl}carbonyl)carbamate](/img/structure/B2714821.png)